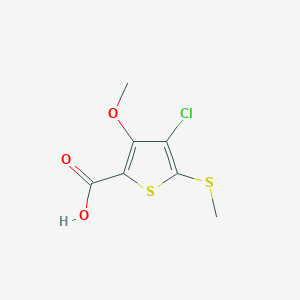
4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid is a heterocyclic compound belonging to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry and material science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 3-methoxy-5-(methylthio)thiophene-2-carboxylic acid using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
科学研究应用
4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
相似化合物的比较
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties but lacking the chlorine, methoxy, and methylthio substituents.
4-Chloro-3-methoxythiophene-2-carboxylic acid: Similar structure but without the methylthio group.
3-Methoxy-5-(methylthio)thiophene-2-carboxylic acid: Lacks the chlorine substituent.
Uniqueness: The presence of chlorine, methoxy, and methylthio groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
属性
分子式 |
C7H7ClO3S2 |
|---|---|
分子量 |
238.7 g/mol |
IUPAC 名称 |
4-chloro-3-methoxy-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7ClO3S2/c1-11-4-3(8)7(12-2)13-5(4)6(9)10/h1-2H3,(H,9,10) |
InChI 键 |
LLKMPKUBANFCMP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(SC(=C1Cl)SC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


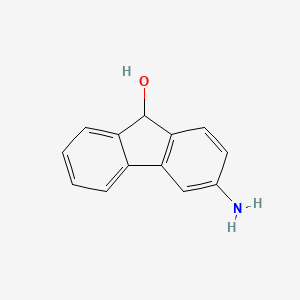
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)

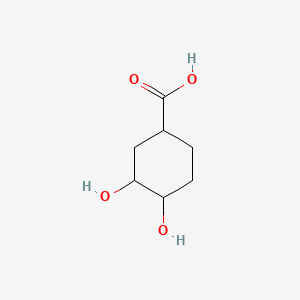
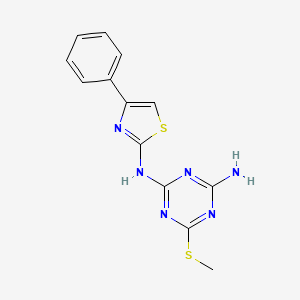
![Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B13141520.png)
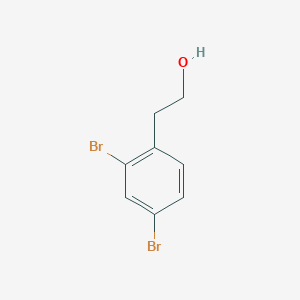
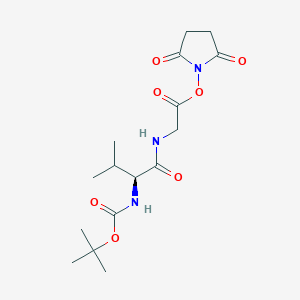
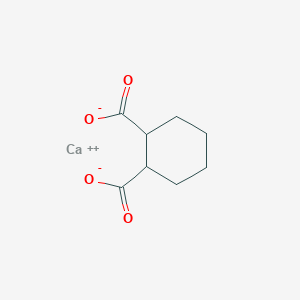
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
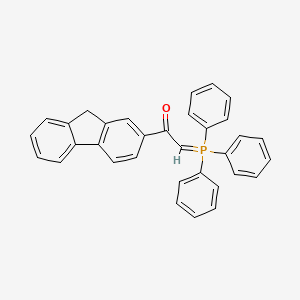
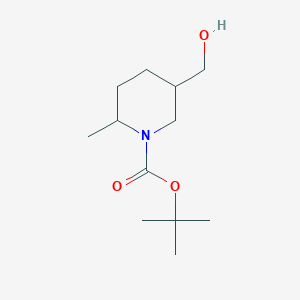
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)

